molecular formula C21H21N3O3 B14032638 benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate

benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate

Cat. No.: B14032638
M. Wt: 363.4 g/mol
InChI Key: AAGUKWDVBJFTCZ-UHFFFAOYSA-N
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Description

Benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate is a piperazine derivative featuring a benzyl carboxylate group at position 1 and a 3-formyl-substituted indole moiety at position 4 of the piperazine ring. Its structural analogs and derivatives, however, have been synthesized and characterized in various studies .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

benzyl 4-(3-formyl-1H-indol-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C21H21N3O3/c25-14-17-13-22-18-7-4-8-19(20(17)18)23-9-11-24(12-10-23)21(26)27-15-16-5-2-1-3-6-16/h1-8,13-14,22H,9-12,15H2

InChI Key

AAGUKWDVBJFTCZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C(=CN3)C=O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach begins with the formation of the 3-formyl-1H-indole derivative. This can be achieved through the Vilsmeier-Haack reaction, where indole is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

Next, the 3-formyl-1H-indole is reacted with piperazine in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide to form the piperazine derivative. Finally, the benzyl group is introduced through a benzylation reaction using benzyl chloride and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride and sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Benzyl 4-(3-carboxyl-1H-indol-4-yl)-piperazine-1-carbox

Biological Activity

Benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C21H21N3O3
  • Molecular Weight: 363.42 g/mol
  • CAS Number: 1258408-24-0

The compound features an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Research indicates that compounds with indole structures often exhibit significant anticancer activity. This compound has been evaluated for its potential as a therapeutic agent against various cancer types.

Case Study:
In a study involving various indole derivatives, it was found that modifications to the indole ring could enhance cytotoxic effects against cancer cell lines. The compound's structure allows for interaction with cellular pathways involved in apoptosis and cell proliferation, making it a candidate for further investigation in cancer therapy .

The proposed mechanism of action for this compound includes:

  • Inhibition of Oncogenic Pathways: The compound may inhibit key signaling pathways such as RAS, affecting tumor growth and survival .
  • Induction of Apoptosis: By promoting apoptotic pathways, the compound can lead to programmed cell death in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

Structural FeatureActivity Implication
Indole RingEnhances anticancer properties
Piperazine MoietyAffects receptor binding and solubility
Formyl GroupPotentially increases reactivity with biological targets

Research highlights that variations in substituents on the indole ring can significantly alter the compound's efficacy and selectivity towards specific cancer cell types .

In Vitro Studies

In vitro assays demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values were noted to be lower than those of many existing chemotherapeutics, indicating a promising therapeutic index .

In Vivo Studies

Animal model studies are crucial for assessing the pharmacokinetics and therapeutic potential of this compound. Preliminary results suggest that the compound may reduce tumor size significantly without severe toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares benzyl 4-(3-formyl-1H-indol-4-yl)-piperazine-1-carboxylate with key analogs based on substituents, synthetic routes, yields, and physicochemical properties:

Compound Name Core Structure Key Substituents Synthesis Method Yield (%) Physicochemical Properties Reference
This compound (Target) Piperazine-carboxylate + indole 3-Formyl group at indole-4 position Not explicitly described N/A Not reported
4-(1H-Indol-3-yl)butylpiperazine derivatives Piperazine + indole Indol-3-yl linked via butyl chain Multi-step synthesis from 4-(indol-3-yl)butanoic acid 20–52 Antiproliferative activity tested; lower yields in certain routes
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate Piperazine-carboxylate + indole Indole-2-carbonyl group Not explicitly detailed (CAS: 1024061-54-8) N/A Molecular formula: C₁₆H₁₉N₃O₃; molar mass: 301.34
Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l) Piperazine-carboxylate But-3-en-2-yl substituent Iridium-catalyzed amination of allylic acetate 98 [α]D²⁸: -97° (CHCl₃); ee = 98% (SFC); TLC Rf = 0.12 (hexane:EtOAc = 1:2)
Ethyl 4-[(1-hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate Piperazine-carboxylate + indole 1-Hydroxy-2-phenylindol-3-yl + pyridinyl Multi-step synthesis (CAS: 622795-76-0) N/A Complex stereochemistry; no yield reported

Structural and Functional Differences

Indole Substituent Position and Functionalization: The target compound features a 3-formyl group on the indol-4-yl moiety, distinguishing it from analogs like ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate (indole-2-carbonyl substituent) and 4-(1H-indol-3-yl)butylpiperazines (indol-3-yl linked via butyl chain) .

Synthetic Complexity :

  • While iridium-catalyzed amination achieves high yields (e.g., 98% for compound 3l ), the synthesis of indole-containing piperazines (e.g., 4-(1H-indol-3-yl)butylpiperazines) involves multi-step routes with moderate yields (20–52%) . The target compound’s synthesis likely requires similar catalytic or coupling strategies, but specific protocols are undocumented.

Stereochemical and Physicochemical Properties :

  • Chiral analogs like compound 3l exhibit high enantiomeric excess (ee = 98%) and specific optical rotations ([α]D²⁸: -97°) , whereas the target compound’s stereochemical profile remains unexplored. The formyl group may increase polarity compared to alkyl or aryl substituents, affecting solubility and bioavailability.

The target compound’s 3-formyl group could modulate interactions with biological targets (e.g., enzymes or receptors) compared to non-functionalized analogs.

Key Research Findings and Gaps

Synthetic Routes :

  • Piperazine-carboxylates with indole substituents are typically synthesized via iridium-catalyzed amination or multi-step functionalization of indole precursors . The absence of explicit data for the target compound highlights a need for methodological development.

Structure-Activity Relationships (SAR) :

  • Substituent position on the indole ring (e.g., 3-formyl vs. 2-carbonyl) and linker flexibility (e.g., direct attachment vs. butyl chain) critically influence bioactivity and physicochemical behavior .

Analytical Characterization :

  • Key techniques include NMR, HRMS, and chiral chromatography (e.g., SFC for ee determination) . The target compound would require similar characterization to confirm structure and purity.

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